(3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol
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Overview
Description
(3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol is a chiral compound with a complex structure. It belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is characterized by its benzyl, dimethyl, and phenyl substituents, making it a molecule of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The benzyl, dimethyl, and phenyl groups are introduced through various substitution reactions, often using reagents like benzyl chloride, methyl iodide, and phenyl magnesium bromide.
Hydroxylation: The hydroxyl group at the 4-position is introduced through oxidation reactions, often using oxidizing agents like m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
(3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent.
Reduction: The compound can be reduced to remove the hydroxyl group, using reagents like lithium aluminum hydride.
Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, phenyl magnesium bromide.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of deoxygenated piperidines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
(3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Used in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl benzenecarboperoxoate .
- (2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl 9 .
Uniqueness
(3r,4s,5s)-1-Benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of multiple substituents, which confer distinct chemical and biological properties. Its chiral centers and the arrangement of functional groups make it a valuable compound for studying stereochemical effects in chemical reactions and biological interactions.
Properties
Molecular Formula |
C20H25NO |
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Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3R,5S)-1-benzyl-3,5-dimethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C20H25NO/c1-16-13-21(15-18-9-5-3-6-10-18)14-17(2)20(16,22)19-11-7-4-8-12-19/h3-12,16-17,22H,13-15H2,1-2H3/t16-,17+,20? |
InChI Key |
VZWMPJVDXRJSNW-XEWABKELSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](C1(C2=CC=CC=C2)O)C)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CC(C1(C2=CC=CC=C2)O)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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